molecular formula C18H17NO3 B2609792 Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate CAS No. 167479-12-1

Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate

Cat. No. B2609792
CAS RN: 167479-12-1
M. Wt: 295.338
InChI Key: CAEAKHCMZUPCQW-UHFFFAOYSA-N
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Description

Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate, also known as Methyl 7-benzyloxytryptamine, is a chemical compound that has gained significant attention in scientific research. It is a derivative of tryptamine and belongs to the class of indole alkaloids. The compound has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate 7-benzyloxy-1-methyl-2-indolecarboxylate has been studied for its potential applications in various scientific fields. In pharmacology, it has been investigated for its potential as a serotonin receptor agonist. Studies have shown that the compound has a high affinity for the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. In addition, this compound 7-benzyloxy-1-methyl-2-indolecarboxylate has also been studied for its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders.

Mechanism of Action

The mechanism of action of Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate 7-benzyloxy-1-methyl-2-indolecarboxylate involves its interaction with the serotonin receptors in the brain. The compound binds to the 5-HT1A receptor subtype, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
Studies have shown that this compound 7-benzyloxy-1-methyl-2-indolecarboxylate has several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is associated with the regulation of mood and anxiety. In addition, the compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate 7-benzyloxy-1-methyl-2-indolecarboxylate has several advantages and limitations for lab experiments. One of the advantages is its high affinity for the 5-HT1A receptor subtype, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate 7-benzyloxy-1-methyl-2-indolecarboxylate. One direction is the investigation of its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. Another direction is the study of its anti-inflammatory and antioxidant properties for the treatment of various diseases. Finally, the development of more efficient synthesis methods and the modification of the compound to improve its solubility and bioavailability are also important future directions.

Synthesis Methods

The synthesis of Methyl 7-benzyloxy-1-methyl-2-indolecarboxylate 7-benzyloxy-1-methyl-2-indolecarboxylate involves several steps. The first step is the protection of the indole nitrogen with a benzyl group. This is followed by the esterification of the carboxylic acid group with methanol in the presence of a catalyst. The final step involves the deprotection of the benzyl group using hydrogenation with a palladium catalyst. The yield of the synthesis process is approximately 60%.

properties

IUPAC Name

methyl 1-methyl-7-phenylmethoxyindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19-15(18(20)21-2)11-14-9-6-10-16(17(14)19)22-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEAKHCMZUPCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C(=CC=C2)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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